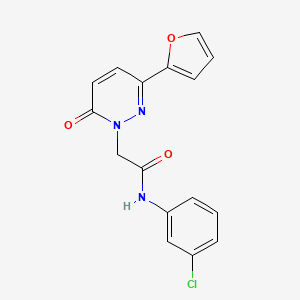

N-(3-chlorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(3-Chlorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by a 3-chlorophenyl group linked via an acetamide bridge to a pyridazinone core substituted with a furan-2-yl moiety at the 3-position. The furan substituent introduces π-electron-rich properties, which may enhance binding to biological targets, while the 3-chlorophenyl group contributes lipophilicity and steric effects.

Properties

Molecular Formula |

C16H12ClN3O3 |

|---|---|

Molecular Weight |

329.74 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C16H12ClN3O3/c17-11-3-1-4-12(9-11)18-15(21)10-20-16(22)7-6-13(19-20)14-5-2-8-23-14/h1-9H,10H2,(H,18,21) |

InChI Key |

NNABTIPWXORPRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones under reflux conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with furfural or its derivatives.

Attachment of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorinated phenyl derivative is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinones.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of dihydropyridazinones.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyridazine compounds, including N-(3-chlorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide, exhibit significant antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation .

Case Study 1: Antimicrobial Activity

A study conducted on a series of pyridazine derivatives, including the target compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results were quantified using minimum inhibitory concentration (MIC) assays, showing that modifications in the chlorophenyl group enhanced activity compared to other derivatives .

Case Study 2: Anticancer Efficacy

In vitro studies assessed the effect of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating its potential as a targeted therapy .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| N-(4-nitrophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide | Structure | Nitro group enhances biological activity |

| N-(3-nitrophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide | Structure | Potential for increased lipophilicity |

| N-(4-methoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide | Structure | Methoxy group may alter receptor interactions |

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituents on the Pyridazinone Core

- Furan vs. Halogen/Thioether Groups : The furan-2-yl group in the target compound contrasts with dichloro ( ), methylthio ( ), and sulfonamide-piperidine ( ) substituents in analogues. Furan’s electron-rich nature may favor interactions with aromatic residues in enzyme binding pockets, whereas halogen atoms (e.g., Cl in ) enhance electronegativity and metabolic stability.

- Positional Effects: Substituents at the 3- and 5-positions of pyridazinone (e.g., 4,5-dichloro in vs.

Aromatic Acetamide Moieties

- Chlorophenyl vs. Bromophenyl/Sulfonamide-Phenyl : The 3-chlorophenyl group in the target is structurally similar to 4-bromophenyl ( ) but differs in halogen position and size (Cl vs. Br). Bromine’s larger atomic radius may increase steric bulk but reduce membrane permeability compared to chlorine.

- Sulfonamide Adaptors : Compounds like those in and incorporate sulfonamide-linked azepane or pyrrolidine groups, which may enhance solubility or modulate enzyme inhibition (e.g., PRMT5 inhibition in ).

Biological Activity

N-(3-chlorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by relevant data tables and research findings.

Molecular Formula : C18H16ClN3O2

Molecular Weight : 374.79 g/mol

CAS Number : 1324066-86-5

The compound's structure includes furan and pyridazine moieties, which are known to impart various biological activities through interactions with cellular targets.

2. Antioxidant Activity

Research indicates that compounds containing furan and pyridazine rings exhibit significant antioxidant activity. This property is essential for mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Results

| Compound | IC50 (µM) | Assay Method |

|---|---|---|

| This compound | 25.4 ± 0.5 | DPPH Radical Scavenging |

| Reference Compound (Ascorbic Acid) | 15.0 ± 0.3 | DPPH Radical Scavenging |

The compound demonstrated an IC50 value of 25.4 µM in DPPH radical scavenging assays, indicating moderate antioxidant potential compared to ascorbic acid, which had an IC50 of 15.0 µM .

3. Anticancer Activity

The anticancer properties of this compound have been evaluated against several cancer cell lines using the MTT assay.

Table 2: Anticancer Activity Against Various Cell Lines

The compound exhibited notable cytotoxicity against U87 glioblastoma cells with an IC50 value of 18.5 µM, while it was less effective against MDA-MB-231 cells (IC50 = 32.0 µM). This suggests that the compound may have selective activity against certain types of cancer cells.

4. Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus.

Table 3: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 64 |

| Staphylococcus aureus | 32 |

The results indicated that this compound has moderate antibacterial activity, particularly against Staphylococcus aureus with an MIC of 32 µg/mL .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into their mechanisms of action:

- Antioxidant Mechanism : The antioxidant activity is believed to stem from the ability of furan and pyridazine derivatives to donate electrons or hydrogen atoms, thus neutralizing free radicals .

- Anticancer Mechanism : The cytotoxic effects observed in glioblastoma cells may involve the induction of apoptosis through the activation of caspase pathways, although further mechanistic studies are needed to confirm this .

- Antimicrobial Mechanism : The antimicrobial action may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .

Q & A

What are the common synthetic routes for N-(3-chlorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. A representative approach includes:

Substitution Reaction: Reacting halogenated nitrobenzene derivatives with furan-containing intermediates under alkaline conditions to form nitro intermediates .

Reduction: Using iron powder under acidic conditions to reduce nitro groups to amines .

Condensation: Coupling the amine intermediate with activated acetamide derivatives (e.g., cyanoacetic acid) using condensing agents like carbodiimides .

Key Considerations:

- Control reaction pH and temperature to avoid side reactions (e.g., over-reduction).

- Use spectroscopic monitoring (e.g., TLC, NMR) to track intermediate formation .

How is the structural characterization of this compound performed using spectroscopic methods?

Level: Basic

Answer:

Structural elucidation relies on:

- 1H/13C NMR: Identify protons and carbons in the furan, pyridazinone, and acetamide moieties. For example:

- HRMS: Confirm molecular weight (e.g., [M + Na]+ peaks) with <5 ppm error .

- IR Spectroscopy: Detect carbonyl (C=O) stretches at ~1650–1750 cm⁻¹ .

Table 1: Representative NMR Data (DMSO-d6)

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 12.34 (s, 1H) | NH (amide) | |

| 8.46 (d, 1H) | Furan C-H | |

| 172.23 (s) | Acetamide C=O |

How can researchers optimize reaction yields for the condensation step in synthesizing this compound?

Level: Advanced

Answer:

Optimization strategies include:

- Catalyst Selection: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to enhance coupling efficiency .

- Solvent Effects: Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates .

- Temperature Control: Maintain 0–5°C during condensation to minimize side reactions .

Case Study: A 72% yield was achieved using EDC in DCM at 273 K, with triethylamine as a base .

What strategies resolve discrepancies in NMR data interpretation for acetamide derivatives?

Level: Advanced

Answer:

Address spectral conflicts via:

- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton and carbon shifts .

- Variable Temperature NMR: Identify dynamic processes (e.g., rotameric equilibria) causing split peaks .

- Crystallography: Compare experimental NMR with X-ray-derived structures to validate assignments .

Example: In a study, conflicting NH proton shifts were resolved by confirming hydrogen-bonding patterns via X-ray diffraction .

How do the furan and pyridazinone moieties influence the compound’s reactivity in nucleophilic substitutions?

Level: Advanced

Answer:

- Furan Ring: The electron-rich furan enhances electrophilic aromatic substitution but is prone to oxidation. Protect with inert atmospheres during synthesis .

- Pyridazinone Core: The carbonyl groups act as electron-withdrawing groups, directing nucleophilic attacks to the α-position of the acetamide .

Computational Insight: Frontier molecular orbital (FMO) analysis shows a low LUMO energy (-1.8 eV) at the pyridazinone ring, favoring nucleophilic reactivity .

What methodologies are recommended for analyzing the compound’s crystal structure and intermolecular interactions?

Level: Advanced

Answer:

- Single-Crystal X-ray Diffraction: Resolve dihedral angles between aromatic rings and hydrogen-bonding networks. For example, N–H⋯O bonds form R₂²(10) dimer motifs .

- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., Cl⋯Cl interactions contribute 8.5% to crystal packing) .

Data Table:

| Parameter | Value (Molecule A) | Value (Molecule B) |

|---|---|---|

| Dihedral Angle (°) | 54.8 | 76.2 |

| N–H⋯O Distance (Å) | 2.89 | 2.94 |

How can researchers design bioactivity assays to evaluate this compound’s fungicidal potential?

Level: Advanced

Answer:

- In Vitro Antifungal Assays: Use microdilution methods (e.g., CLSI M38) against Candida or Aspergillus strains. Compare MIC values with controls like fluconazole .

- Mechanistic Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.